molecular formula C6H5F2NO B1447845 3-Fluoropyridine-4-carbaldehyde hydrofluoride CAS No. 1820741-48-7

3-Fluoropyridine-4-carbaldehyde hydrofluoride

Cat. No. B1447845
M. Wt: 145.11 g/mol
InChI Key: WXSZLZMWWAZMGM-UHFFFAOYSA-N
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Description

3-Fluoropyridine-4-carbaldehyde hydrofluoride is a chemical compound with the CAS Number: 1820741-48-7 . Its IUPAC name is 3-fluoroisonicotinaldehyde hydrofluoride . The molecular weight of this compound is 145.11 . It has a molecular formula of C6H5F2NO .


Molecular Structure Analysis

The molecular structure of 3-Fluoropyridine-4-carbaldehyde hydrofluoride consists of a pyridine ring with a fluorine atom at the 3rd position and a carbaldehyde group at the 4th position . The InChI key for this compound is WXSZLZMWWAZMGM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.13 g/mL at 25 °C . The refractive index (n20/D) is 1.472 .

Scientific Research Applications

New Pathways and Synthesis Techniques

Research has highlighted innovative pathways for synthesizing 3-fluorinated pyrroles, including 3-fluoropyridine-4-carbaldehyde hydrofluoride. These methodologies offer new avenues for creating a variety of 3-fluorinated pyrroles, showing the compound's versatility in synthetic organic chemistry (Surmont et al., 2009). Another study discussed the cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids, illustrating the compound's utility in producing specific pyridine derivatives under certain conditions (Cho & Kim, 2008).

Radiochemical Synthesis for Medical Imaging

3-Fluoropyridine-4-carbaldehyde hydrofluoride is under exploration for medical imaging, particularly in PET tracer development for demyelinating diseases. Its derivative, [18F]3F4AP, shows promise in this domain, illustrating the compound's potential in enhancing disease diagnosis and management (Brugarolas et al., 2017).

Mechanistic Insights into Hydrodefluorination

The catalytic hydrodefluorination of fluoropyridines, including derivatives of 3-fluoropyridine-4-carbaldehyde hydrofluoride, provides insights into the regioselectivity and mechanism of this process. Understanding the influence of different catalysts and ligands on the reaction can guide future synthetic strategies and applications in various fields (McKay et al., 2015).

Advances in Fluoromethylation and Catalysis

The compound has been used in the development of advanced fluoromethylation techniques and catalytic systems. This research enhances the synthesis of structurally complex and functionalized molecules, potentially useful in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Safety And Hazards

3-Fluoropyridine-4-carbaldehyde hydrofluoride is considered hazardous. It is classified as a flammable liquid, skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoropyridine-4-carbaldehyde;hydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO.FH/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSZLZMWWAZMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)F.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropyridine-4-carbaldehyde hydrofluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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